molecular formula C15H23NO4S2 B3011798 2-methoxy-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide CAS No. 2034289-78-4

2-methoxy-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

Cat. No.: B3011798
CAS No.: 2034289-78-4
M. Wt: 345.47
InChI Key: YJJKVXNZMLKOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxy-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the 2-position and a methyl group at the 5-position on the benzene ring. The sulfonamide nitrogen is further substituted with a 2-((tetrahydro-2H-pyran-4-yl)thio)ethyl group.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-12-3-4-14(19-2)15(11-12)22(17,18)16-7-10-21-13-5-8-20-9-6-13/h3-4,11,13,16H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJKVXNZMLKOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-((tetrahydro-2H-pyran-4-yl)thio)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or methyl groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

1.1 Synthesis of Complex Molecules
The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it an essential building block in organic synthesis.

1.2 Reaction Mechanisms
The compound can undergo several types of reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction can convert the sulfonamide group to an amine.
  • Substitution Reactions : Nucleophilic substitution reactions can occur at the methoxy or methyl groups.

Biological Research Applications

2.1 Biochemical Probes
Research has indicated that 2-methoxy-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide may function as a biochemical probe in enzymatic studies. Its ability to interact with specific molecular targets allows researchers to investigate enzyme mechanisms and inhibition pathways.

2.2 Therapeutic Potential
The compound has been explored for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Investigated for its ability to modulate inflammatory pathways.
  • Antimicrobial Properties : Exhibits potential against various microbial strains, making it relevant in the development of new antibiotics.

Industrial Applications

3.1 Specialty Chemicals
In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Case Study 1: Enzyme Inhibition

A study investigated the compound's role as an inhibitor of specific enzymes involved in inflammatory responses. The results demonstrated significant inhibition, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial activity of the compound against various bacterial strains. The findings indicated that it possesses notable antibacterial properties, warranting further exploration as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The tetrahydropyran ring and sulfonamide group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of Sulfonamide and Organosulfur Derivatives

Compound Name (CAS RN) Key Structural Features Potential Applications/Notes Reference
Target Compound 2-Methoxy-5-methyl-benzenesulfonamide + tetrahydro-2H-pyran-4-yl thioethyl side chain Hypothetical enzyme inhibition (e.g., kinase targets) N/A
4-[[(4-Fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide (1212329-26-4) Cyclohexane-carboxamide core + sulfonamide and morpholine groups Likely designed for G-protein-coupled receptor (GPCR) modulation
Bis{2-[(2-chloroethyl)thio]ethyl} ether (63918-89-8) Chloroethylthio-ether backbone Possible alkylating agent or chemical intermediate
N-(2-{[Ethoxy(ethyl)phosphoryl]thio}ethyl)-N,N-diethylpropan-1-aminium iodide Phosphorylthioethyl-ammonium iodide structure Potential neurotoxin or cholinesterase inhibitor

Key Observations:

Sulfonamide Diversity : The target compound’s benzenesulfonamide core is distinct from the cyclohexane-carboxamide sulfonamide in CAS 1212329-26-2. The latter includes a morpholine group, often used to enhance solubility and bioavailability in drug design .

Organosulfur Motifs: The tetrahydro-2H-pyran-4-yl thioethyl group in the target compound contrasts with the chloroethylthio groups in CAS 63918-89-8, which are associated with DNA alkylation and cytotoxicity .

Phosphorylthio vs. Sulfonamide : The phosphorylthioethyl-ammonium iodide (CAS referenced in ) highlights the role of sulfur in diverse biochemical interactions, though its phosphonate group differentiates it mechanistically from sulfonamides.

Research Findings and Limitations

  • Absence of Direct Data: No experimental data (e.g., IC₅₀ values, pharmacokinetics) are available for the target compound in the provided evidence.
  • Structural Analogues : Compounds like CAS 1212329-26-4 suggest that sulfonamide derivatives with heterocyclic appendages (e.g., morpholine) are prioritized for CNS-targeted therapies, but this remains speculative without explicit studies .
  • Toxicity Considerations : The chloroethylthioether (CAS 63918-89-8) underscores the importance of substituent choice; chloroethyl groups may confer undesired reactivity compared to the tetrahydro-2H-pyran moiety in the target compound .

Biological Activity

2-Methoxy-5-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, with the CAS number 2034289-78-4, is a complex organic compound notable for its potential biological activities. This compound features a sulfonamide group, which is often associated with various pharmacological properties, including antibacterial and anti-inflammatory effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO4S2C_{15}H_{23}NO_4S_2, and its molecular weight is approximately 345.5 g/mol. The compound's structure includes a methoxy group, a methyl group, and a tetrahydropyran ring, contributing to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The sulfonamide moiety is known to inhibit enzymes by mimicking substrates or interacting with active sites. The tetrahydropyran ring may enhance the binding affinity to target proteins, potentially affecting various biochemical pathways.

Enzymatic Inhibition

Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on carbonic anhydrases and other enzymes critical in metabolic pathways. The mechanism typically involves competitive inhibition where the compound binds to the enzyme's active site, preventing substrate access.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. This is consistent with findings from related sulfonamide compounds which have demonstrated effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4–8 μg/mL
Escherichia coli8–16 μg/mL
Mycobacterium tuberculosis0.5–1.0 μg/mL

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in PubMed Central evaluated the antimicrobial efficacy of various sulfonamides, including derivatives similar to our compound. Results indicated significant activity against Staphylococcus aureus and other pathogens .
  • Anti-inflammatory Research : In vitro studies demonstrated that certain structurally related sulfonamides reduced the production of inflammatory mediators in macrophages. These findings suggest that our compound may have similar properties worth exploring further .
  • Mechanistic Insights : Molecular docking studies have been conducted to assess the binding affinity of this compound to target proteins involved in inflammation and infection pathways. These studies provide insights into how structural modifications can enhance biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.